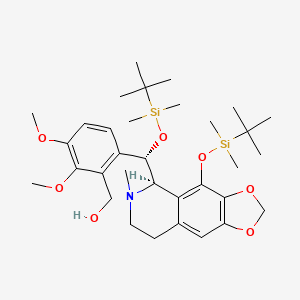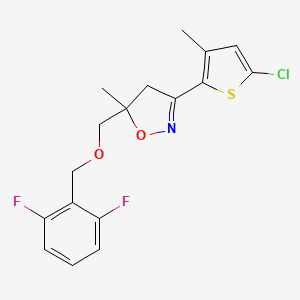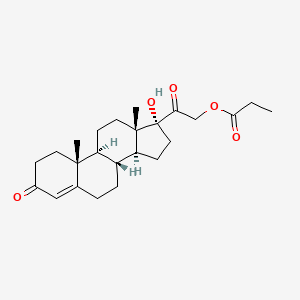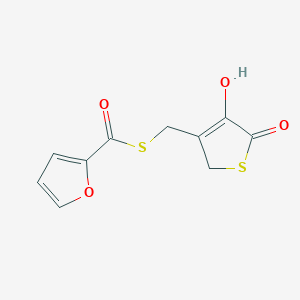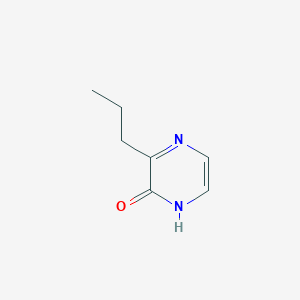
2-Acetyl-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O3 It is a carboxylic acid derivative characterized by the presence of an acetyl group and a methyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetyl-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of a suitable precursor, such as 2-methylhexanoic acid, can be alkylated using an acetylating agent like acetyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or lithium diisopropylamide to generate the enolate ion, followed by the addition of the acetylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Acetyl-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-methylhexanoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in various biochemical pathways. The compound may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but with an ethyl group instead of an acetyl group.
2-Methylhexanoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetyl-5-methylfuran: Contains a furan ring, making it structurally different but functionally similar in some reactions.
Uniqueness
2-Acetyl-5-methylhexanoic acid is unique due to the presence of both an acetyl and a methyl group on the hexanoic acid backbone. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-acetyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O3/c1-6(2)4-5-8(7(3)10)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
GFIMJLVYVCKQQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


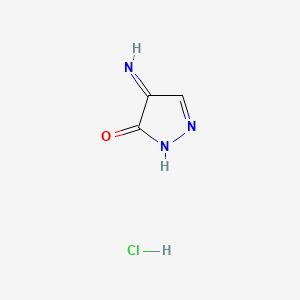
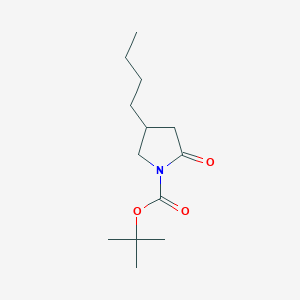
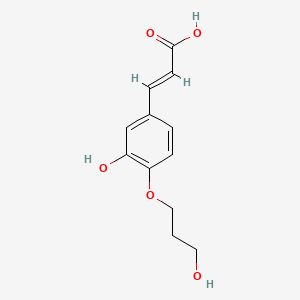
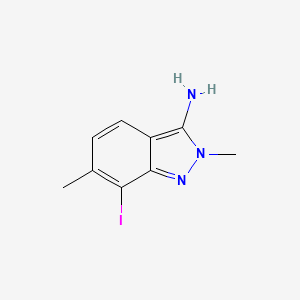
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



